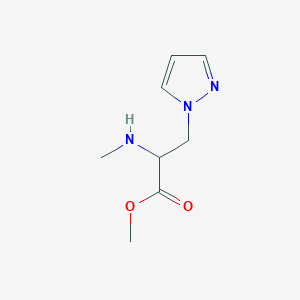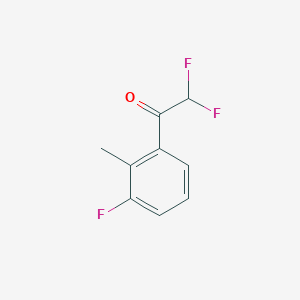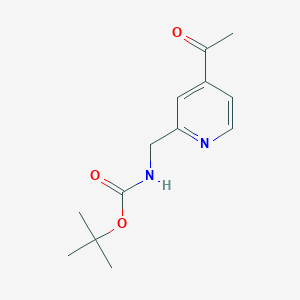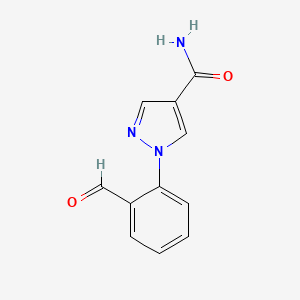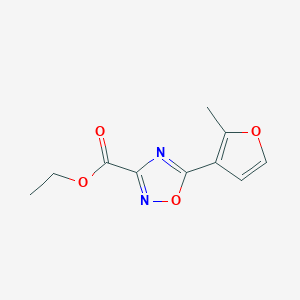
Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that features a furan ring and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylfuran-3-carboxylic acid hydrazide with ethyl chloroformate under basic conditions to form the oxadiazole ring . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Reagents such as selenium dioxide or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated furans and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-(2-methylfuran-3-yl)-1,2,4-triazole-3-carboxylate: Similar structure but with a triazole ring instead of an oxadiazole ring.
2-Methyl-3-furyl sulfide derivatives: Compounds with a similar furan ring but different functional groups.
Uniqueness
Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate is unique due to the presence of both furan and oxadiazole rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H10N2O4 |
|---|---|
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C10H10N2O4/c1-3-14-10(13)8-11-9(16-12-8)7-4-5-15-6(7)2/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
BKYWNXRCSITUPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NOC(=N1)C2=C(OC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13624845.png)
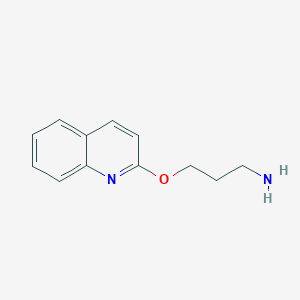
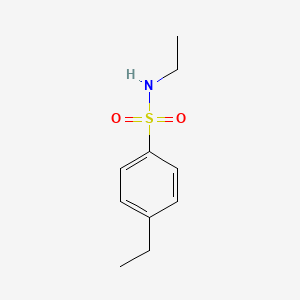
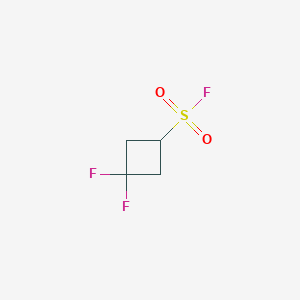
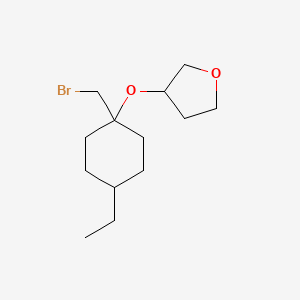

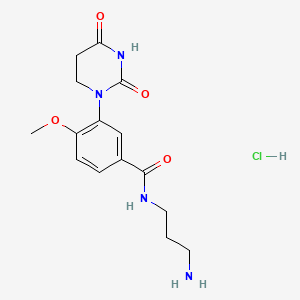
![(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine](/img/structure/B13624875.png)

